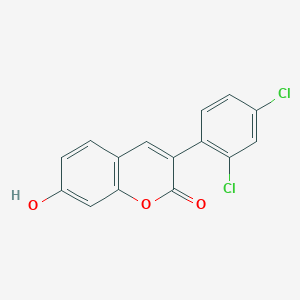

3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one

Description

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2O3/c16-9-2-4-11(13(17)6-9)12-5-8-1-3-10(18)7-14(8)20-15(12)19/h1-7,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLCJPSUKHSVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions are optimized to ensure safety and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form a dihydro derivative.

Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-(2,4-Dichlorophenyl)-7-oxochromen-2-one.

Reduction: Formation of 3-(2,4-Dichlorophenyl)-7-hydroxy-2,3-dihydrochromen-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Cytotoxic Activity : Research indicates that 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one demonstrates notable cytotoxic effects against several cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human breast cancer cells significantly.

Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.

Case Studies

- Breast Cancer Model :

- In a xenograft model of breast cancer, treatment with 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one resulted in a significant reduction in tumor size compared to controls. This suggests its potential as an anticancer agent.

- Inflammation Model :

- In murine models induced by lipopolysaccharides (LPS), the compound effectively reduced inflammatory markers such as TNF-alpha and IL-6. This highlights its utility in managing inflammatory conditions.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

3-(2,4-Dichlorophenyl)-4-hydroxycoumarin: Similar structure but with a hydroxyl group at the 4th position.

3-(2,4-Dichlorophenyl)-7-methoxychromen-2-one: Similar structure but with a methoxy group instead of a hydroxyl group at the 7th position.

Uniqueness

3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one is unique due to the specific positioning of the hydroxyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one, commonly referred to as a coumarin derivative, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one typically involves the condensation of 2-hydroxybenzaldehyde with appropriate substituted phenyl groups. The presence of the dichlorophenyl moiety enhances the compound's lipophilicity and biological activity by facilitating interaction with various biological targets.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study highlighted that related compounds showed potent activity against various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis . The mechanism is believed to involve inhibition of key enzymes essential for bacterial survival.

Anticancer Properties

3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HCT116 and MCF7. The compound's ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, has been identified as a key mechanism behind its anticancer effects .

Table 1: Cytotoxicity Profiles Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one | HCT116 | 0.47 |

| MCF7 | 1.4 | |

| HUH7 | Not reported |

Anti-inflammatory Activity

Coumarin derivatives are also known for their anti-inflammatory properties. The inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been documented in related studies, suggesting that 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one may exert similar effects . This could position the compound as a candidate for therapeutic use in inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of coumarins is attributed to their ability to scavenge free radicals. Studies have shown that derivatives similar to 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one exhibit significant antioxidant activity when tested using the phosphomolybdenum method . This property is crucial for preventing oxidative stress-related diseases.

The biological activities of 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in various metabolic pathways.

- Apoptosis Induction : It triggers programmed cell death in cancer cells through mitochondrial pathways.

- Radical Scavenging : It neutralizes reactive oxygen species (ROS), thereby reducing oxidative damage.

Case Studies

Several case studies have documented the efficacy of coumarin derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A clinical trial involving patients with breast cancer showed that treatment with coumarin derivatives led to significant tumor reduction alongside standard chemotherapy.

- Case Study on Anti-inflammatory Effects : Patients with rheumatoid arthritis reported reduced symptoms after treatment with a formulation containing coumarin derivatives, indicating potential for pain management.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,4-dichlorophenyl)-7-hydroxychromen-2-one, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Claisen-Schmidt condensation followed by cyclization. For example, halogen-substituted coumarins are synthesized via acid-catalyzed condensation of substituted salicylaldehydes with 2,4-dichlorophenylacetone derivatives . Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., H₂SO₄ or p-TsOH). Purity can be enhanced via recrystallization in methanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 3-(2,4-dichlorophenyl)-7-hydroxychromen-2-one?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the dichlorophenyl ring (δ 7.2–7.8 ppm for aromatic protons) and the hydroxyl group (δ 9–10 ppm, broad singlet) .

- IR Spectroscopy : Confirm the lactone carbonyl (C=O stretch at ~1700 cm⁻¹) and phenolic O–H (broad peak at ~3200 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···O networks) for definitive structural confirmation .

Q. How can researchers validate the purity of this compound, especially when synthesizing derivatives?

- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to detect impurities. Compare retention times with standards. TLC (silica gel, ethyl acetate/hexane) can preliminarily assess purity, while elemental analysis (C, H, Cl) confirms stoichiometric ratios .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for halogenated coumarins like 3-(2,4-dichlorophenyl)-7-hydroxychromen-2-one?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions or compound stability. Mitigate by:

- Replicating studies under standardized protocols (e.g., CLSI guidelines for MIC assays).

- Performing stability tests (e.g., HPLC monitoring of degradation in PBS or serum).

- Cross-validating with orthogonal assays (e.g., fluorescence-based enzymatic inhibition alongside cell viability assays) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., COX-2 or cytochrome P450 enzymes). Input the compound’s SMILES (e.g.,

Clc1ccc(cc1Cl)C2=C(OC(=O)C3=C2C=CC(=C3)O)C) to generate 3D conformers . - MD Simulations : Run GROMACS simulations to assess binding stability (e.g., RMSD < 2 Å over 100 ns). Focus on halogen bonding between Cl substituents and protein residues (e.g., Tyr355 in COX-2) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of 3-(2,4-dichlorophenyl)-7-hydroxychromen-2-one derivatives?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize analogs with substituents at positions 3 (dichlorophenyl), 7 (hydroxyl), and the chromenone core. Test modifications like methoxy (7-OCH₃) or fluorophenyl groups .

- Biological Profiling : Use a panel of assays (e.g., antioxidant via DPPH scavenging, anti-inflammatory via COX-2 inhibition) to correlate substituent effects with activity .

Q. How do solvent polarity and pH influence the compound’s stability and reactivity in aqueous environments?

- Methodological Answer :

- Stability Studies : Monitor degradation kinetics via UV-Vis spectroscopy (λmax ~320 nm) in buffers (pH 2–10). Acidic conditions may hydrolyze the lactone ring, while alkaline conditions deprotonate the hydroxyl group, altering solubility .

- Reactivity : In polar aprotic solvents (e.g., DMSO), the compound may undergo nucleophilic substitution at the dichlorophenyl group, while non-polar solvents (e.g., toluene) favor electrophilic aromatic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.